molecular formula C2H2N6O B1659965 Tetrazol-5-ylideneurea CAS No. 6973-21-3

Tetrazol-5-ylideneurea

Cat. No. B1659965
CAS RN: 6973-21-3
M. Wt: 126.08 g/mol
InChI Key: IWHZFMYKLJYHMC-UHFFFAOYSA-N
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Description

Tetrazol-5-ylideneurea is a compound with the molecular formula C2H2N6O . It is also known by other names such as 1-(5H-Tetrazol-5-ylidene)urea and Urea, N-5H-tetrazol-5-ylidene .


Molecular Structure Analysis

The molecular structure of Tetrazol-5-ylideneurea can be represented by the SMILES notation: C1(=NC(=O)N)N=NN=N1 . This compound has an average mass of 126.077 Da and a monoisotopic mass of 126.029007 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Tetrazol-5-ylideneurea are not detailed in the retrieved sources, tetrazoles in general are known to be involved in various synthetic transformations centered on the alteration of oxidation states .


Physical And Chemical Properties Analysis

Tetrazol-5-ylideneurea has a density of 2.4±0.1 g/cm3, a boiling point of 221.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has 7 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Medicinal Chemistry

Tetrazoles are of great interest in medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Antibacterial Activity

Tetrazoles have shown significant antibacterial activity . This makes them a potential candidate for the development of new antibacterial drugs.

Antifungal Activity

In addition to antibacterial properties, tetrazoles also exhibit antifungal activity . This broadens their application in the field of antifungal drug development.

Analgesic Activity

Tetrazoles have been found to possess analgesic activity . This suggests their potential use in pain management.

Anti-inflammatory Activity

Tetrazoles have demonstrated anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs.

Material Science

Tetrazole derivatives are useful in material science . Their unique structure makes them useful in the development of functional materials.

Agriculture

Tetrazoles have applications in agriculture . They can be used in the development of growth hormones and other agricultural products.

Photography

Tetrazoles have found applications in photography . They can be used in the development of photographic materials.

properties

IUPAC Name

tetrazol-5-ylideneurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N6O/c3-1(9)4-2-5-7-8-6-2/h(H2,3,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHZFMYKLJYHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)N)N=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328672
Record name tetrazol-5-ylideneurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazol-5-ylideneurea

CAS RN

6973-21-3
Record name tetrazol-5-ylideneurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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